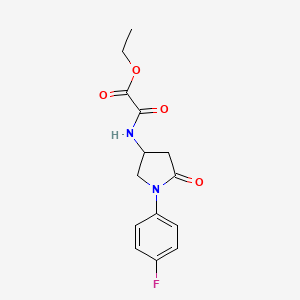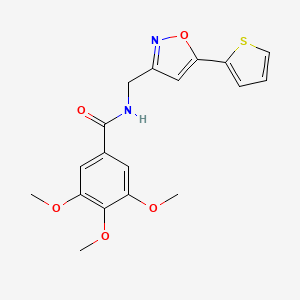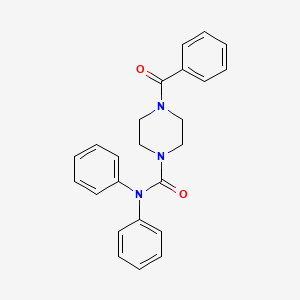
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyrimidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyrimidin-4-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imaging Agent for Parkinson's Disease
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyrimidin-4-yl)methanone, due to its structural and chemical properties, has potential applications in the synthesis of imaging agents for Parkinson's disease. The synthesis of [11C]HG-10-102-01, a compound structurally related to the aforementioned chemical, demonstrates its utility in developing PET agents for imaging LRRK2 enzyme activity, a target of interest in Parkinson's disease research. The synthesis process involves several steps, including O-[11C]methylation, and yields a tracer with high radiochemical purity and specific activity, indicating its potential for in vivo imaging applications (Wang et al., 2017).
Organic Synthesis and Medicinal Chemistry
The compound's structural framework is conducive to modifications and derivatizations that have implications in organic synthesis and medicinal chemistry. For example, its synthesis and functionalization are integral in creating novel organic compounds with potential biological activities. The synthesis process often involves steps such as Michael addition, nucleophilic substitution, and cyclization, showcasing the compound's versatility in organic synthesis and the potential to create a variety of bioactive molecules with therapeutic applications (Dalai et al., 2006).
Molecular Characterization and Structural Studies
The detailed active site configuration of enzymes, like methanol dehydrogenase from Methylophilus W3A1, reveals the intricate interactions between similar compounds and the enzyme's redox cofactor, pyrroloquinoline quinone (PQQ). Such studies contribute to our understanding of enzyme mechanisms, substrate specificity, and the role of redox cofactors in catalysis, which is crucial for designing enzyme inhibitors or mimetics with therapeutic potential (Xia et al., 1999).
Synthetic Methodologies and Characterization
The compound also plays a role in the development of synthetic methodologies for creating novel heterocyclic compounds. Its involvement in reactions that lead to the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives underlines the compound's utility in generating new molecules with potential pharmacological activities. These synthetic routes offer opportunities for the discovery of new drugs and the exploration of their mechanisms of action (Zaki et al., 2017).
Propiedades
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-4-5-17-15(11-14)3-2-6-23(17)19(24)16-12-18(21-13-20-16)22-7-9-25-10-8-22/h4-5,11-13H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXKRIKYCIJPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2557530.png)

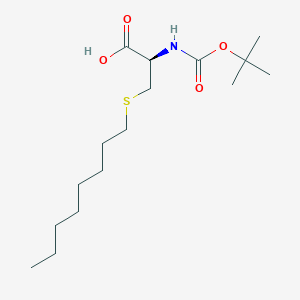

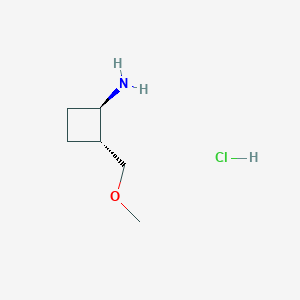
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]urea](/img/structure/B2557539.png)
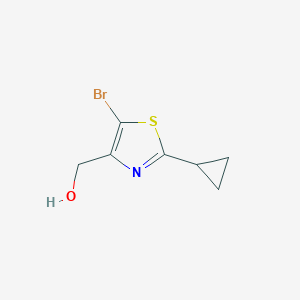
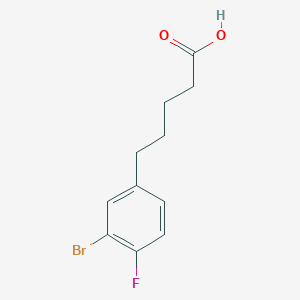

![4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2557546.png)
